4-乙酰-5-苯胺基-3-甲基-2-噻吩甲酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

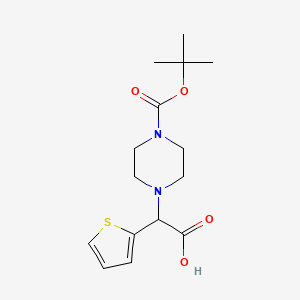

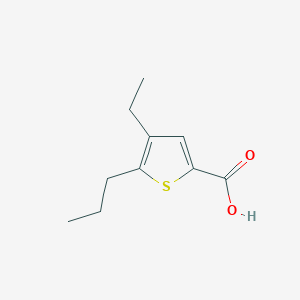

“Ethyl 4-acetyl-5-anilino-3-methyl-2-thiophenecarboxylate” is a chemical compound with the molecular formula C16H17NO3S . It has a molecular weight of 304.39 . The compound is also known by its IUPAC name, ethyl 4-acetyl-3-methyl-5-(phenylamino)-1H-1lambda3-thiophene-2-carboxylate .

Physical and Chemical Properties The compound should be stored at a temperature between 28°C .

科学研究应用

Antimicrobial Activity

Ethyl 4-acetyl-5-anilino-3-methyl-2-thiophenecarboxylate: has been studied for its antimicrobial properties. Derivatives of this compound have shown activity against various bacterial species, comparable to standard drugs like ampicillin and gentamicin . The alteration of substituents at position-2 of the thiophene ring significantly affects the biological activity, with certain pyridine side chain derivatives exhibiting excellent antimicrobial efficacy .

Anticancer Potential

The compound’s derivatives have been explored for their anticancer activities. The synthesis route involving 4-acetyl-5-anilinothiophenes has led to the creation of thieno[2,3-b]pyridine derivatives, which are being investigated for their potential to act against cancer cells .

Enaminone Reactivity

The compound serves as a precursor for enaminones, which are highly reactive and versatile in organic synthesis. Enaminones combine the nucleophilicity of enamines with the electrophilicity of enones, making them suitable for reactions with various nucleophiles and electrophiles .

Pharmacological Characteristics

Thiophene derivatives, including Ethyl 4-acetyl-5-anilino-3-methyl-2-thiophenecarboxylate , are known for their wide range of pharmacological applications. They have been used in the treatment of diabetes mellitus, as antihypertensive agents, and for their analgesic and anti-inflammatory properties .

Synthesis of Heterocyclic Compounds

This compound is integral in synthesizing heterocyclic compounds with promising pharmacological characteristics. The thiophene nucleus is a crucial entity in creating these compounds, which can lead to a variety of therapeutic applications .

Biological Activity Modulation

By changing the substituents on the thiophene ring, researchers can significantly modulate the biological activity of the resulting compounds. This allows for the design of molecules with targeted properties for specific therapeutic applications .

安全和危害

属性

IUPAC Name |

ethyl 4-acetyl-5-anilino-3-methylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3S/c1-4-20-16(19)14-10(2)13(11(3)18)15(21-14)17-12-8-6-5-7-9-12/h5-9,17H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWLSUYJPIFPMSI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(S1)NC2=CC=CC=C2)C(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377017 |

Source

|

| Record name | ethyl 4-acetyl-5-anilino-3-methyl-2-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-acetyl-5-anilino-3-methyl-2-thiophenecarboxylate | |

CAS RN |

393802-93-2 |

Source

|

| Record name | ethyl 4-acetyl-5-anilino-3-methyl-2-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{[Bis(4-fluorophenyl)methyl]thio}acetic acid](/img/structure/B1332906.png)

![([(3,5-Dimethylisoxazol-4-YL)methyl]thio)acetic acid](/img/structure/B1332908.png)

![3-[(2,2,2-Trifluoroethoxy)sulfonyl]benzoic acid](/img/structure/B1332920.png)

![3-[(Tert-butylamino)sulfonyl]benzoic acid](/img/structure/B1332922.png)

![(2E)-3-{2-chloroimidazo[1,2-a]pyridin-3-yl}prop-2-enoic acid](/img/structure/B1332925.png)

![N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B1332927.png)

![Ethyl 2-(chloromethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1332941.png)